C24H25ClFN3O2

Receptor Binding Affinity 5-HT1A Agonist D2 Antagonist

Adoprazine hydrochloride (SLV313) offers a unique dual pharmacological profile as a full 5-HT1A receptor agonist (pEC50=9.0, Emax=73%) and full D2 (pA2=9.3)/D3 (pA2=8.9) antagonist, delivering superior separation between antipsychotic-like efficacy and extrapyramidal side effect (EPS) liability. Unlike partial agonists (e.g., aripiprazole, cariprazine), adoprazine's complete receptor occupancy and defined in vivo D2 ID50 (0.78 mg/kg) enable precise target engagement studies and cleaner evaluation of cognitive/negative symptom endpoints in chronic rodent models of schizophrenia, free from the confounding motor deficits seen with classical D2 antagonists.

Molecular Formula C24H25ClFN3O2
Molecular Weight 441.9 g/mol
Cat. No. B12615158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC24H25ClFN3O2
Molecular FormulaC24H25ClFN3O2
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C24H25ClFN3O2/c1-15-18(20-14-17(26)6-7-22(20)28-15)8-11-27-23(30)16-9-12-29(13-10-16)24(31)19-4-2-3-5-21(19)25/h2-7,14,16,28H,8-13H2,1H3,(H,27,30)
InChIKeyGSALTRLJSBTHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adoprazine Hydrochloride (C24H25ClFN3O2) Technical Baseline for Preclinical Psychosis Research Procurement


Adoprazine hydrochloride (CAS 222551-05-5), with molecular formula C24H25ClFN3O2 and molecular weight 441.93 g/mol, is a small molecule compound originally developed by Solvay Pharmaceuticals (later acquired by Abbott, now AbbVie) . It is a full agonist at the serotonin 5-HT1A receptor (pEC50 = 9.0) and a full antagonist at dopamine D2 (pA2 = 9.3) and D3 (pA2 = 8.9) receptors [1]. This dual pharmacological profile defines it as a third-generation antipsychotic candidate, designed to address the therapeutic limitations of classical D2 antagonists by mitigating extrapyramidal side effects (EPS) liability while maintaining efficacy against positive and negative symptoms of schizophrenia [2].

Why Adoprazine Hydrochloride (C24H25ClFN3O2) Cannot Be Substituted with Generic D2 Antagonists or 5-HT1A Agonists


The therapeutic index of antipsychotics is critically determined by the precise balance between D2 receptor occupancy and 5-HT1A receptor activation. In-class compounds exhibit wide variance in their D2/5-HT1A affinity ratios and intrinsic efficacies, which directly translate to differential propensities for catalepsy (a preclinical predictor of EPS) and distinct regional selectivity in brain microdialysis studies [1]. For example, while aripiprazole, bifeprunox, SSR181507, and SLV313 (adoprazine) all share dual D2/5-HT1A activity, their in vivo D2 receptor occupancy varies dramatically (ID50 values: 1.6 mg/kg, 0.25 mg/kg, 1.6 mg/kg, and 0.78 mg/kg, respectively), and their cataleptogenic liabilities differ profoundly [2]. Substituting one compound for another without accounting for these quantitative differences can invalidate experimental models, confound dose-response relationships, and lead to erroneous conclusions about target engagement and side effect profiles [1].

Quantitative Differentiation of Adoprazine (C24H25ClFN3O2) Versus Comparator D2/5-HT1A Ligands


Superior 5-HT1A Receptor Affinity Compared to Approved and Investigational D2/5-HT1A Antipsychotics

Adoprazine (SLV313) demonstrates a 5-HT1A receptor binding affinity (pKi = 9.1, Ki = 0.79 nM) that is substantially higher than that of several key comparators in the same pharmacological class [1]. For instance, the approved antipsychotic aripiprazole shows a 5-HT1A Ki of 1.70 nM (pKi ~8.77), and the investigational drug cariprazine has a pKi of 8.59 (Ki = 2.57 nM) [2]. This difference in primary target affinity may influence the dose required for 5-HT1A-mediated attenuation of EPS and cognitive benefits [3].

Receptor Binding Affinity 5-HT1A Agonist D2 Antagonist Comparative Pharmacology

Differentiated In Vivo D2 Receptor Occupancy Relative to Structurally Similar Compounds

In a direct comparison of in vivo dopamine D2 receptor occupancy in mice, adolrazine (SLV313) exhibits an ID50 of 0.78 mg/kg for inhibition of [3H]nemonapride binding in the striatum [1]. This value places it intermediate between bifeprunox (ID50 = 0.25 mg/kg) and SSR181507 or aripiprazole (ID50 = 1.6 mg/kg for both) [1]. The occupancy potency correlates with inhibition of apomorphine-induced climbing (r=0.79, p=0.0005) but, crucially, does not correlate with cataleptogenic potential (p>0.05), underscoring the role of concomitant 5-HT1A activation in mitigating motor side effects [1].

D2 Receptor Occupancy In Vivo Pharmacology Antipsychotic SLV313

Favorable Catalepsy Liability Profile Versus Haloperidol, Olanzapine, and Risperidone

In a preclinical model predictive of antipsychotic-induced extrapyramidal side effects (EPS), adolrazine (SLV313) produced little or no catalepsy in mice at doses up to 40 mg/kg, in stark contrast to haloperidol, olanzapine, and risperidone, which induced marked catalepsy at much lower doses [1]. The separation between the ED50 for 'antipsychotic-like' activity (apomorphine-induced climbing) and the ED50 for catalepsy is exceptionally large for SLV313, a key differentiator for compounds in this class [1]. Notably, pre-treatment with the 5-HT1A antagonist WAY100635 partially unmasked catalepsy, confirming that intrinsic 5-HT1A agonism is mechanistically responsible for this reduced EPS liability [1].

Catalepsy Extrapyramidal Side Effects EPS Liability Antipsychotic Safety

Distinct Intrinsic Efficacy Profile at 5-HT1A and D2 Receptors

Adoprazine (SLV313) is characterized as a full agonist at 5-HT1A receptors (Emax = 73% of the maximal 5-HT response in [35S]GTPγS binding) and a full antagonist at D2 receptors (pKB = 8.5 in reversing quinpirole-induced inhibition of forskolin-stimulated cAMP) [1]. This profile contrasts with compounds like aripiprazole, which acts as a partial agonist at both D2 and 5-HT1A receptors, and cariprazine, which is a D3-preferring partial agonist [2]. The combination of full 5-HT1A agonism and full D2 antagonism is hypothesized to provide a more robust and predictable functional outcome in vivo, particularly in mitigating D2 antagonist-induced adverse effects while preserving therapeutic efficacy [1].

Intrinsic Efficacy Functional Selectivity GTPγS Binding cAMP Assay

Optimal Research Applications for Adoprazine Hydrochloride (C24H25ClFN3O2) Based on Quantitative Evidence


Preclinical Investigation of Antipsychotic Efficacy with Low EPS Liability

Given its robust separation between doses that produce 'antipsychotic-like' effects and those that induce catalepsy (with minimal catalepsy observed up to 40 mg/kg in mice), adolrazine is ideally suited for chronic dosing studies in rodent models of schizophrenia where long-term motor side effects confound behavioral readouts [1]. Its favorable profile, validated in direct comparison to haloperidol, olanzapine, and risperidone, allows for cleaner evaluation of cognitive and negative symptom endpoints.

Functional Studies of Full D2 Antagonism Combined with Full 5-HT1A Agonism

Researchers seeking a tool compound that exhibits full antagonist activity at dopamine D2 receptors (pKB = 8.5) alongside full agonist activity at serotonin 5-HT1A receptors (Emax = 73%) will find adolrazine to be a well-characterized reference standard [2]. This contrasts with partial agonists like aripiprazole and cariprazine, enabling studies that dissect the contributions of intrinsic efficacy at each receptor to downstream signaling pathways and in vivo behaviors [2].

In Vivo Target Engagement and Occupancy Studies

Adoprazine's well-defined in vivo D2 receptor occupancy profile (ID50 = 0.78 mg/kg in mouse striatum) provides a quantitative benchmark for dose selection in target engagement studies using techniques such as ex vivo autoradiography or in vivo PET imaging [3]. Its intermediate occupancy potency among dual D2/5-HT1A compounds allows for direct comparison of pharmacodynamic effects at matched D2 receptor occupancy levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for C24H25ClFN3O2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.